molecular formula C26H28O10 B14012899 (-)-12alpha-Hydroxyevodol

(-)-12alpha-Hydroxyevodol

Cat. No.: B14012899
M. Wt: 500.5 g/mol
InChI Key: GVZAWWJSPGIYFX-RGSHUORVSA-N
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Description

12alpha-Hydroxyevodol is a natural compound that belongs to the diterpenoid class. It is primarily found in certain Chinese herbal plants, such as Evodia rutaecarpa and Ligustrum lucidum. This compound has a molecular formula of C26H28O10 and a molar mass of 500.5 g/mol . It exhibits a variety of biological activities, including anti-inflammatory, antioxidant, anti-tumor, and antibacterial effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

There is limited information available on the synthetic routes for 12alpha-Hydroxyevodol. Due to its low content in natural plants, the extraction and purification of this compound can be challenging. Researchers typically use various extraction and separation techniques, such as solvent extraction, column chromatography, and liquid chromatography, to purify and obtain 12alpha-Hydroxyevodol .

Industrial Production Methods

Currently, there are no well-documented industrial production methods for 12alpha-Hydroxyevodol. The compound is primarily obtained through extraction from natural sources, which may not be feasible for large-scale production .

Chemical Reactions Analysis

Types of Reactions

12alpha-Hydroxyevodol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 12alpha-Hydroxyevodol may result in the formation of ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

12alpha-Hydroxyevodol has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 12alpha-Hydroxyevodol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways related to inflammation, oxidative stress, and cell proliferation. The compound’s anti-inflammatory effects are primarily mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 12alpha-Hydroxyevodol include:

Uniqueness

What sets 12alpha-Hydroxyevodol apart from these similar compounds is its unique chemical structure, which includes one hydroxyl functional group and two rings. This structure contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C26H28O10

Molecular Weight

500.5 g/mol

IUPAC Name

(2R,13R,14R,20S)-19-(furan-3-yl)-11,21-dihydroxy-9,9,13,20-tetramethyl-4,8,15,18-tetraoxahexacyclo[11.9.0.02,7.02,10.014,16.014,20]docos-10-ene-5,12,17-trione

InChI

InChI=1S/C26H28O10/c1-22(2)17-16(29)18(30)23(3)12(25(17)10-33-15(28)8-14(25)35-22)7-13(27)24(4)19(11-5-6-32-9-11)34-21(31)20-26(23,24)36-20/h5-6,9,12-14,19-20,27,29H,7-8,10H2,1-4H3/t12?,13?,14?,19?,20?,23-,24-,25-,26-/m0/s1

InChI Key

GVZAWWJSPGIYFX-RGSHUORVSA-N

Isomeric SMILES

C[C@@]12C(CC([C@@]3([C@]14C(O4)C(=O)OC3C5=COC=C5)C)O)[C@@]67COC(=O)CC6OC(C7=C(C2=O)O)(C)C

Canonical SMILES

CC1(C2=C(C(=O)C3(C(C24COC(=O)CC4O1)CC(C5(C36C(O6)C(=O)OC5C7=COC=C7)C)O)C)O)C

Origin of Product

United States

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